Cas no 2171694-54-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid)

2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid
- 2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid
- 2171694-54-3
- EN300-1498974
-
- インチ: 1S/C28H32N2O5/c1-2-9-25(27(33)29-24-15-8-3-10-18(24)16-26(31)32)30-28(34)35-17-23-21-13-6-4-11-19(21)20-12-5-7-14-22(20)23/h2,4-7,11-14,18,23-25H,1,3,8-10,15-17H2,(H,29,33)(H,30,34)(H,31,32)
- InChIKey: MRUOOZVYSMQIPA-UHFFFAOYSA-N
- ほほえんだ: OC(CC1CCCCC1NC(C(CC=C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 476.23112213g/mol
- どういたいしつりょう: 476.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 35
- 回転可能化学結合数: 10
- 複雑さ: 748
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.8
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1498974-1.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1498974-500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1498974-10.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1498974-5000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 5000mg |
$9769.0 | 2023-09-27 | ||
Enamine | EN300-1498974-10000mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1498974-0.25g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1498974-5.0g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1498974-0.1g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1498974-2500mg |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 2500mg |
$6602.0 | 2023-09-27 | ||
Enamine | EN300-1498974-0.05g |
2-{2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enamido]cyclohexyl}acetic acid |
2171694-54-3 | 0.05g |
$2829.0 | 2023-06-05 |
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid 関連文献
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acidに関する追加情報
2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid: A Comprehensive Overview
The compound with CAS No. 2171694-54-3, known as 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group, a cyclohexyl ring, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and synthesis.
Recent studies have highlighted the importance of fluorenylmethoxycarbonyl (Fmoc) groups in peptide synthesis and protection strategies. The Fmoc group is widely used as a protecting group for amino acids due to its stability under basic conditions and ease of removal under acidic conditions. In the context of this compound, the Fmoc group plays a crucial role in stabilizing the amino group during synthesis, ensuring the integrity of the molecule during various chemical reactions.
The cyclohexyl ring in the structure introduces rigidity and stability to the molecule, which is essential for maintaining its bioactive conformation. This structural feature has been explored in recent research to enhance the pharmacokinetic properties of similar compounds, such as improving their solubility and bioavailability. The pentenamide group further adds complexity to the molecule, potentially influencing its interactions with biological targets such as enzymes or receptors.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Researchers have been investigating the ability of similar compounds to modulate key biological pathways, such as those involved in inflammation, cancer, and neurodegenerative diseases. For instance, studies have shown that molecules with analogous structures can inhibit specific kinases or proteases, making them valuable candidates for therapeutic interventions.
In terms of synthesis, this compound represents a significant achievement in organic chemistry. The construction of such a complex molecule requires a series of carefully designed reactions, including coupling reactions, cyclizations, and functional group transformations. Recent advancements in catalytic methods and stereocontrol techniques have further enhanced the efficiency and precision of such syntheses.
The integration of computational chemistry tools has also played a pivotal role in understanding the properties of this compound. Molecular modeling studies have provided insights into its three-dimensional structure, electronic distribution, and potential binding modes with biological targets. These computational approaches have complemented experimental studies, enabling researchers to optimize the compound's design for specific applications.
Moreover, this compound serves as a valuable model system for studying fundamental chemical concepts. For example, its reactivity patterns under various reaction conditions can shed light on general principles of organic chemistry. Additionally, its stability under physiological conditions makes it an attractive candidate for exploring drug delivery systems and controlled-release formulations.
In conclusion, 2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid (CAS No. 2171694-54-3) is a multifaceted compound with immense potential in both academic research and industrial applications. Its unique structure, combined with recent advancements in chemical synthesis and computational modeling, positions it as a key player in the development of novel therapeutic agents and materials.
2171694-54-3 (2-{2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamidocyclohexyl}acetic acid) 関連製品
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